![molecular formula C25H21ClF3N5O2 B12468837 [3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B12468837.png)
[3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a phenylpiperazine moiety
Vorbereitungsmethoden
The synthesis of 1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine ring system.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Attachment of the methoxyphenyl group: This step involves the coupling of the methoxyphenyl group to the pyrazolo[1,5-a]pyrimidine core using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the phenylpiperazine moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, where the piperazine ring is reacted with an appropriate phenyl halide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Research has focused on its interactions with various biological targets, including enzymes and receptors, to understand its pharmacokinetic and pharmacodynamic properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Wirkmechanismus
The mechanism of action of 1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets. Studies have shown that it can inhibit the activity of certain enzymes involved in inflammatory pathways, such as nitric oxide synthase and tumor necrosis factor-alpha . Additionally, it may modulate the activity of neurotransmitter receptors, contributing to its neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(METHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE: This compound lacks the trifluoromethyl group, which may affect its electronic properties and biological activity.
1-[3-CHLORO-5-(4-HYDROXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE: The presence of a hydroxyl group instead of a methoxy group can influence its reactivity and potential interactions with biological targets.
The uniqueness of 1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE lies in its combination of a trifluoromethyl group and a methoxyphenyl group, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H21ClF3N5O2 |
|---|---|
Molekulargewicht |
515.9 g/mol |
IUPAC-Name |
[3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H21ClF3N5O2/c1-36-18-9-7-16(8-10-18)19-15-20(25(27,28)29)34-23(30-19)21(26)22(31-34)24(35)33-13-11-32(12-14-33)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |
InChI-Schlüssel |
SELXAXZEDPOUGC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)C5=CC=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-phenyl-4-(pyrrolidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12468758.png)
![N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12468783.png)
![2-(4-Bromophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12468796.png)
![4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B12468808.png)
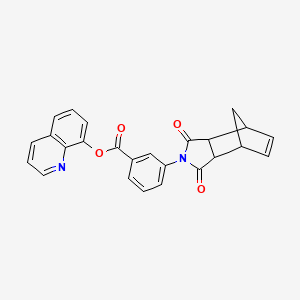
![3-(Chloromethyl)-4-[(5-methylfuran-2-yl)methylidene]-1,2-oxazol-5-one](/img/structure/B12468820.png)
![N-(4-chlorophenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]butanamide](/img/structure/B12468827.png)
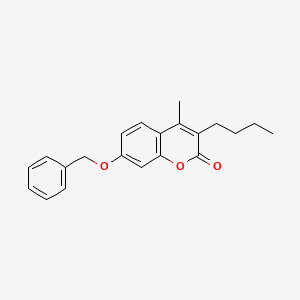
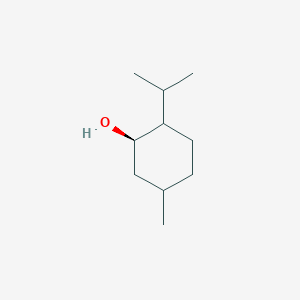


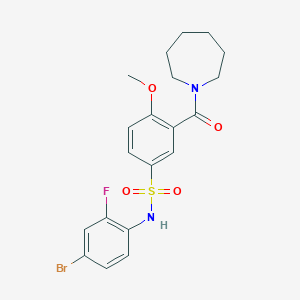
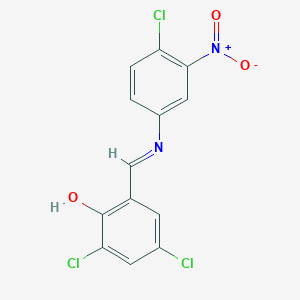
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide](/img/structure/B12468877.png)
